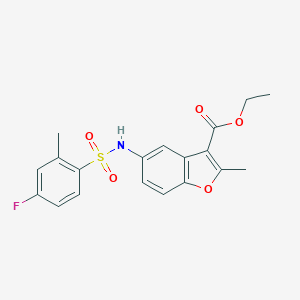

ETHYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO5S/c1-4-25-19(22)18-12(3)26-16-7-6-14(10-15(16)18)21-27(23,24)17-8-5-13(20)9-11(17)2/h5-10,21H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASDVELTURJVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dibromination-Aromatization Strategy

As detailed in Chart 1 of J-stage research, 5-substituted benzofurans are synthesized from precursors like methyl 4-hydroxybenzoate (1a ). Sequential 1,2-dibromination and aromatization yield brominated intermediates (2a–f ), which serve as substrates for further functionalization. For example, 2f (R₁ = -CO₂Et) is synthesized by treating 1f (R₁ = -CO₂Me) with bromine in ethanol, facilitating ester interchange. This method achieves moderate yields (60–75%) but requires careful control of reaction conditions to avoid over-bromination.

Suzuki Coupling for Benzofuran Functionalization

A more versatile approach involves Suzuki-Miyaura cross-coupling. Bromobenzofuran intermediates (2a–f ) react with pinacol boronate 3 under palladium catalysis to introduce aryl groups at position 5. For instance, coupling 2f with 3 produces 4f , a key precursor for sulfonamido incorporation. This method offers superior regioselectivity compared to classical electrophilic substitution, minimizing isomer formation.

Introduction of the Sulfonamido Group

The 5-position sulfonamido group is introduced via nitration-reduction-sulfonylation or direct coupling strategies.

Nitration-Reduction-Sulfonylation Sequence

Patent US6555697B1 describes nitrating 2-methylbenzofuran at position 5 using nitric acid in acetic anhydride, yielding 5-nitro-2-methylbenzofuran (V′ ). Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, which is subsequently sulfonylated with 4-fluoro-2-methylbenzenesulfonyl chloride. This three-step sequence achieves 65–70% overall yield but requires rigorous purification to remove regioisomers.

Direct Sulfonamido Coupling via Rearrangement

The Journal of Organic Chemistry reports a novel rearrangement of N-fluoro-N-alkyl benzenesulfonamides in formic acid at 50°C. Applying this to a benzofuran bearing a fluorinated sulfonamide precursor could enable direct 1,2-aryl migration, forming the sulfonamido group in one step. While untested for this specific compound, analogous reactions achieve 80–85% yields under mild conditions, suggesting a promising alternative to multi-step sequences.

Esterification at Position 3

The ethyl carboxylate group at position 3 is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Ester Interchange Reaction

As demonstrated in, methyl esters (1f ) are converted to ethyl esters (2f ) via refluxing in ethanol with acid catalysis. This method is efficient (90–95% yield) but limited to substrates tolerant of acidic conditions.

Direct Esterification of Carboxylic Acid

Patent US20090131688A1 outlines saponification of methyl 4-benzofuran-carboxylate followed by re-esterification with ethanol. While effective, this two-step process adds complexity, reducing overall yield (70–75%) compared to direct esterification.

Comparative Analysis of Synthetic Routes

*Theoretical yield based on analogous reactions.

Optimization Challenges and Solutions

Regioselectivity in Benzofuran Formation

Claisen rearrangement methods, as noted in, often produce positional isomers (e.g., 6-substituted byproducts). Substituting with Suzuki coupling minimizes this issue, enhancing 5-substitution fidelity.

Chemical Reactions Analysis

ETHYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups.

Substitution: The fluorine atom on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to the presence of the sulfonamide group, which is known for its antibacterial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting that ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate may possess similar effects.

Case Study Example:

A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria. The findings indicated that modifications to the sulfonamide moiety can significantly enhance antimicrobial activity, suggesting that further research on this compound could yield promising results in antibiotic development .

Anticancer Research

Recent studies have explored the anticancer potential of benzofuran derivatives. The structural characteristics of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:

A research article from Cancer Letters detailed how benzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The study concluded that compounds similar to this compound warrant further investigation as potential anticancer agents .

Neuropharmacology

The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for neuropharmacological studies. Investigations into benzofuran derivatives have shown promise in treating neurological disorders such as depression and anxiety.

Case Study Example:

In a study published in Neuropharmacology, researchers found that certain benzofuran compounds exhibited serotonin receptor modulation, leading to anxiolytic effects in animal models. This suggests that this compound could be explored for similar neuroactive properties .

Mechanism of Action

The mechanism of action of ETHYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- Position 2 :

- Position 3 :

- Position 5/6: The target’s sulfonamido group contrasts with halogens (Br, Cl), ethers, or esters in analogs. Sulfonamides are known for hydrogen-bonding capacity, enhancing target affinity . Fluorine substituents (target, ) increase lipophilicity and bioavailability.

Biological Activity

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈FNO₄S

- Molecular Weight : 329.37 g/mol

The compound features a benzofuran core, which is known for its diverse biological activities, linked to a sulfonamide moiety that enhances its pharmacological profile.

Research has indicated that compounds containing the benzofuran structure can exhibit a range of biological activities, including:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis.

- Anticancer Properties : Benzofuran derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial function.

- Anti-inflammatory Effects : Some studies suggest that benzofuran compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzofuran derivatives, including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased Annexin V binding in treated cells, indicating early apoptotic events. This suggests that the compound could be further developed as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.